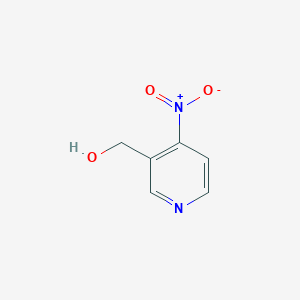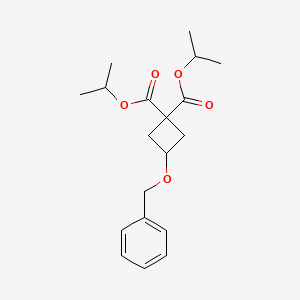
1,1-Bis(propan-2-yl) 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
Descripción general
Descripción
1,1-Bis(propan-2-yl) 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is a chemical compound that has gained considerable attention in scientific research due to its unique properties. It is a cyclobutane derivative that has been synthesized through various methods and has shown potential applications in different fields of research.
Aplicaciones Científicas De Investigación
1. Supramolecular Structure Analysis
1,1-Bis(propan-2-yl) 3-(benzyloxy)cyclobutane-1,1-dicarboxylate has been studied in the context of analyzing supramolecular structures. For instance, research involving cyclobutane-1,1-dicarboxylate derivatives has focused on understanding the impact of different interactions, such as O–H⋯O and N–H⋯O, on the arrangement of these compounds at the molecular level (Ballabh et al., 2002).
2. Solid State Transformations and Synthesis
In another study, zinc(II) cyclobutane-1,1′-dicarboxylate complexes were synthesized to examine their response to heating and UV irradiation. This research highlighted the potential of these compounds for various applications in materials science, particularly in photoinitiated transformations (Ushakov et al., 2019).
3. Molecular Modeling and Self-Assembly
The compound has also been subject to molecular modeling studies. For example, modeling of bis-(N-α-amido-L-phenylalaninyl)-1,1-cyclobutane dicarboxylate provided insights into the conformational preferences and self-assembly processes of these systems, which are crucial for understanding their behavior in different environments (Breitbeil et al., 2002).
4. Chemical Synthesis and Characterization
The synthesis and characterization of related compounds, such as fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid, have been undertaken for applications in positron emission tomography, highlighting the versatility of cyclobutane derivatives in various scientific fields (Shoup & Goodman, 1999).
5. Exploring Stereodiversity
Research on the efficient synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate demonstrates the interest in exploring the stereodiversity of cyclobutane derivatives for potential applications in organic synthesis (Izquierdo et al., 2002).
6. Catalytic Applications
Studies have also explored the use of cyclobutane derivatives in catalysis, such as in asymmetric hydroformylation reactions, highlighting their potential utility in developing new catalytic systems (Hayashi et al., 1979).
Propiedades
IUPAC Name |
dipropan-2-yl 3-phenylmethoxycyclobutane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O5/c1-13(2)23-17(20)19(18(21)24-14(3)4)10-16(11-19)22-12-15-8-6-5-7-9-15/h5-9,13-14,16H,10-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJBIVMGKDBTBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)OCC2=CC=CC=C2)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(propan-2-yl) 3-(benzyloxy)cyclobutane-1,1-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



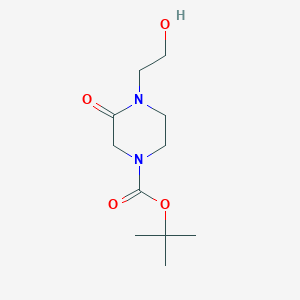
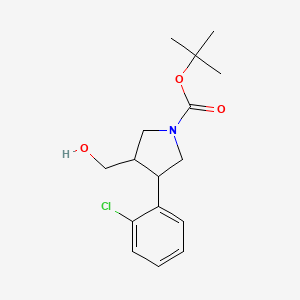
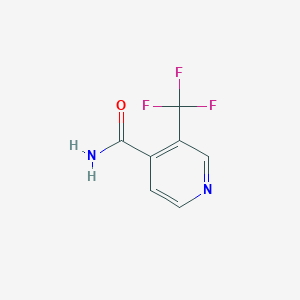
![8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B1404210.png)
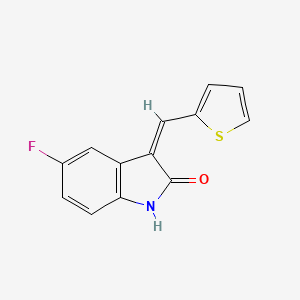
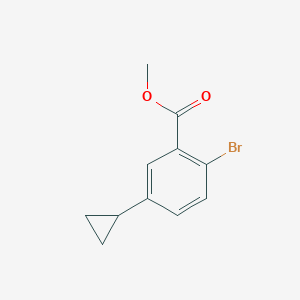
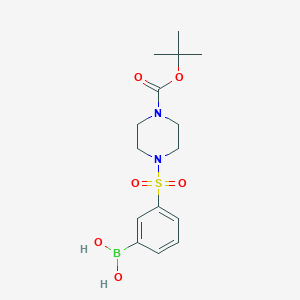
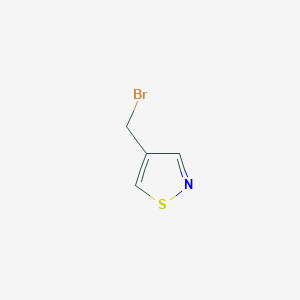
![3H-Imidazo[4,5-B]pyridine-7-carbonitrile](/img/structure/B1404218.png)
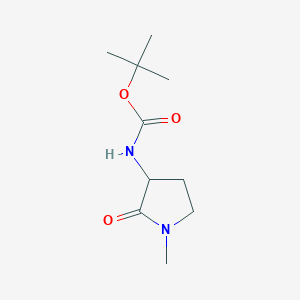
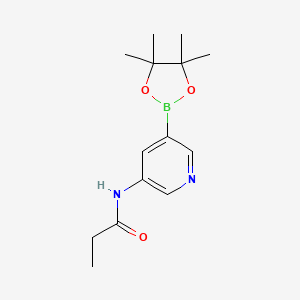
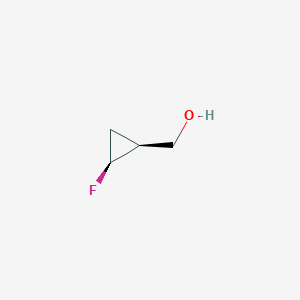
![2-[2-(4-Bromophenyl)ethoxy]ethanol](/img/structure/B1404225.png)
